2,6-Dimethylpyridine

Catalog No.
S572944
CAS No.
108-48-5
M.F
C7H9N
M. Wt
107.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dimethylpyridine

CAS Number

108-48-5

Product Name

2,6-Dimethylpyridine

IUPAC Name

2,6-dimethylpyridine

Molecular Formula

C7H9N

Molecular Weight

107.15 g/mol

InChI

InChI=1S/C7H9N/c1-6-4-3-5-7(2)8-6/h3-5H,1-2H3

InChI Key

OISVCGZHLKNMSJ-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)C

Solubility

300 mg/mL at 34 °C
Slightly soluble in ethanol; soluble in ethyl ether and acetone
Sol in water (% wt/wt): 27.2% @ 45.3 °C; 18.1% @ 48.1 °C; 12.1% @ 57.5 °C; 9.5% @ 74.5 °C; miscible with dimethylformamide and tetrahydrofuran
In water, 3.00X10+5 mg/l @ 34 °C
Soluble in water; Slightly soluble in fat
Soluble (in ethanol)

Synonyms

2,6-Dimethylpyridine; NSC 2155; α,α’-Dimethylpyridine; α,α’-Lutidine;

Canonical SMILES

CC1=NC(=CC=C1)C

Occurrence and Natural Products Research:

2,6-Dimethylpyridine, also known as 2,6-lutidine, is a naturally occurring organic compound found in trace amounts in tobacco plants (Nicotiana tabacum) []. This finding has relevance in research on the chemical composition of tobacco and its potential health effects.

Chemical Synthesis and Organic Chemistry Research:

2,6-Dimethylpyridine is a valuable intermediate in organic synthesis due to its reactive nature and the presence of the pyridine ring. Researchers utilize it in the synthesis of various other complex organic molecules, including pharmaceuticals, agrochemicals, and specialty materials [].

Analytical Chemistry and Spectroscopy Research:

2,6-Dimethylpyridine serves as a reference standard in analytical chemistry due to its well-defined properties and readily identifiable spectral signatures. Researchers use it for calibration purposes in various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry, to analyze unknown compounds [].

Material Science and Coordination Chemistry Research:

The unique properties of 2,6-dimethylpyridine, including its ability to form complexes with metal ions, make it a potential candidate for research in materials science and coordination chemistry. Researchers are exploring its potential applications in areas such as the development of novel catalysts, sensors, and luminescent materials [].

2,6-Dimethylpyridine, also known as 2,6-lutidine, is an organic compound with the chemical formula C7H9NC_7H_9N and a molar mass of approximately 107.15 g/mol. It is classified as a heterocyclic aromatic compound, specifically a derivative of pyridine with two methyl groups located at the 2 and 6 positions of the pyridine ring. This compound typically appears as a colorless liquid with a pungent odor and mildly basic properties. It is produced from various sources, including coal tar and through synthetic routes involving formaldehyde, acetone, and ammonia .

  • Flammable liquid with a flash point of 33.33 °C [].
  • Harmful if swallowed, causes skin and eye irritation [].
  • Specific studies on its toxicological effects are recommended to be reviewed by qualified personnel before handling this compound [].
Typical of pyridine derivatives. Notably, it can undergo oxidation to form 2,6-diformylpyridine when reacted with oxygen . Additionally, it acts as a non-nucleophilic base in organic synthesis, facilitating reactions such as the formation of silyl ethers. The protonation of 2,6-dimethylpyridine yields lutidinium ions, which are utilized in certain applications as weak acids due to their weak coordinating nature .

The biological activity of 2,6-dimethylpyridine includes its moderate toxicity profile. The compound exhibits an LD50 value of approximately 400 mg/kg in oral administration to rats, indicating it can be harmful if ingested . Furthermore, studies have shown that while pyridines serve as carbon and nitrogen sources for some microorganisms, the presence of methyl groups in 2,6-dimethylpyridine significantly retards its biodegradation compared to other isomers like picolines .

Several methods exist for synthesizing 2,6-dimethylpyridine:

  • Industrial Synthesis: The most common industrial method involves the reaction of formaldehyde, acetone, and ammonia under controlled conditions to yield 2,6-dimethylpyridine .
  • Laboratory Synthesis: A laboratory route may include the condensation of ethyl acetoacetate with formaldehyde and an ammonia source to produce a bis(carboxy ester) intermediate that subsequently undergoes hydrolysis and decarboxylation .
  • Catalytic Hydrogenation: Another method involves the hydrogenation of 2,6-dimethyl-4-chloropyridine using palladium on carbon as a catalyst under mild conditions (20-55 °C) to yield 2,6-dimethylpyridine with high efficiency .

2,6-Dimethylpyridine has diverse applications across various fields:

  • Organic Synthesis: It is frequently used as a reagent in organic synthesis due to its properties as a non-nucleophilic base.
  • Food Industry: Its nutty aroma at low concentrations has led to evaluations for use as a food additive .
  • Chemical Research: It serves as a solvent and reactant in numerous

Research has indicated that 2,6-dimethylpyridine interacts with water in complex ways. Studies utilizing quantum-chemical methods have shown that the compound forms stable complexes with water molecules under specific conditions. These interactions can influence phase separation phenomena in mixtures involving substituted pyridines . The hydrophobic-hydrophilic properties of these complexes play a crucial role in understanding their behavior in different solvent systems.

Several compounds share structural similarities with 2,6-dimethylpyridine. These include:

  • Pyridine: The parent compound lacking methyl substitutions; it is more nucleophilic than 2,6-dimethylpyridine.
  • 2-Methylpyridine (Picoline): Contains one methyl group at the second position; it is more reactive than its dimethyl counterpart.
  • 3-Methylpyridine: Similar reactivity profile but differs in substitution position compared to 2,6-dimethylpyridine.
  • 4-Methylpyridine: Another positional isomer that exhibits different chemical properties due to its methyl group location.

Comparison Table

CompoundStructureReactivityUnique Features
PyridineC₅H₅NMore nucleophilicBase structure for derivatives
2-MethylpyridineC₆H₇NMore reactive than dimethylOne methyl substitution
3-MethylpyridineC₆H₇NSimilar reactivityDifferent substitution position
4-MethylpyridineC₆H₇NLess reactivePositional isomer
2,6-DimethylpyridineC₇H₉NLess nucleophilicSterically hindered base

Physical Description

Lutidine appears as a colorless liquid with a peppermint odor. Less dense than water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion. Used to make other chemicals.
Liquid
Colourless oily liquid; Diffusive minty aroma, nutty, coffee-like

Color/Form

Oily liq

XLogP3

1.7

Boiling Point

144.1 °C
144 °C @ 760 mm Hg

Vapor Density

3.70 (Air= 1)

Density

d20 0.92
0.9252 @ 20 °C/4 °C
0.917-0.923

LogP

1.68 (LogP)
1.68
log Kow = 1.68

Odor

Odor of pyridine plus peppermint

Melting Point

-6.1 °C
Mp -6 °
-5.8 °C
-6°C

UNII

15FQ5D0T3P

GHS Hazard Statements

Aggregated GHS information provided by 490 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (15.31%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (13.06%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

5.65 mmHg
5.65 mm Hg @ 25 °C

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

108-48-5

Associated Chemicals

2,3-Lutidine;583-61-9
2,4-Lutidine;108-47-4
2,5-Lutidine;589-93-5
3,4-Lutidine;583-58-4
3,5-Lutidine;591-22-0

Wikipedia

2,6-lutidine

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

Isolated from basic fraction of coal tar: Heap et al, J Am Chem Soc 43: 1936 (1921); from bone oil fraction: Ladenburg, Roth, Ber 18: 51 (1885). Synthesis from ethyl acetoacetate, formaldehyde and ammonia: Singer, McElvain, Org Synth Coll Vol 2, 214 (1943).

General Manufacturing Information

Pyridine, 2,6-dimethyl-: ACTIVE

Analytic Laboratory Methods

COULSON EA & HALES JL; ANALYST 78: 114 (1953). ...PYRIDINE DERIVATIVES...CAN EASILY BE MEASURED BY ULTRAVIOLET ABSORPTION METHODS. INFRARED SPECTROSCOPY HAS BEEN USED FOR DETERMINATION OF...METHYL PYRIDINES. /PYRIDINE DERIVATIVES/

Dates

Modify: 2023-08-15

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